5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole
Description
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole is a halogenated oxazole derivative characterized by a 1,3-oxazole core substituted with a chloromethyl group at position 5, a 2-chlorophenyl group at position 2, and a methyl group at position 2. The chloromethyl and chloroaryl substituents enhance electrophilicity and reactivity, making this compound a valuable intermediate in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H9Cl2NO |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |
InChI Key |
ZHAVUKGHLKSEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization and Ring-Opening: The oxazole ring can undergo cyclization or ring-opening reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study the interactions of proteins or other biomolecules.
Industrial Applications: It may be used in the synthesis of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Fluorine substitution (e.g., 3-fluorophenyl in ) increases electronegativity, enhancing dipole moments and solubility.
Heterocycle Core Modifications :
Table 2: Comparative Physicochemical Data
Key Observations:
Biological Activity
5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its synthesis and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a five-membered oxazole ring containing nitrogen and oxygen atoms, with a chloromethyl group and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 251.12 g/mol . The presence of chlorine atoms enhances its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole can be achieved through various methods, including:
- Van Leusen Synthesis : This involves the reaction of aldehydes with tosylmethyl isocyanide in the presence of a base to form oxazoles.
- Electrophilic Substitution Reactions : The electron-withdrawing nature of the chlorine substituents facilitates nucleophilic attacks on the aromatic ring or the oxazole nitrogen.
Antimicrobial Activity
Preliminary studies suggest that 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole exhibits significant antimicrobial properties. Similar compounds within the oxazole family have shown effectiveness against various pathogens. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-methyl-1,3-oxazole | Contains chlorine and methyl groups | Antimicrobial |
| 5-Methyl-1,3-oxazole | Methyl substitution at position 5 | Anticancer |
| 2-Amino-4-chloro-1,3-oxazole | Amino group addition enhances reactivity | Antifungal |
| 5-(Bromomethyl)-1,3-oxazole | Bromine instead of chlorine; similar reactivity | Antimicrobial |
These compounds illustrate the diversity within the oxazole family while highlighting the unique attributes of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole that may influence its specific biological activities.
Anticancer Activity
Research indicates that oxazole derivatives can inhibit cancer cell growth. A study involving novel oxazole sulfonamides demonstrated their potential in suppressing leukemia cell lines. The mean growth inhibition (GI50) values were significantly reduced in treated cells compared to controls . The mechanism appears to involve apoptosis induction through pathways involving p53 expression and caspase activation.
Case Studies
Several studies have been conducted to evaluate the biological activity of related oxazole compounds:
- Study on Oxazole Sulfonamides : This research focused on synthesizing novel sulfonamide derivatives based on the oxazole framework. Compounds were screened for their ability to inhibit cancer cell growth across various lines, showing promising results against leukemia cells with specific structural modifications enhancing activity .
- Molecular Docking Studies : Molecular docking analyses have been employed to investigate how 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole interacts with biological targets such as enzymes or receptors involved in disease pathways. These studies help elucidate binding affinities and potential inhibitory effects against critical biological molecules.
Q & A
Q. What are the common synthetic routes for 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole?
- Methodological Answer : Synthesis typically involves cyclization reactions or functionalization of pre-existing oxazole cores. For example:
- Microwave-assisted synthesis : A mixture of 5-chloro-3-methyl-1-aryl-pyrazole derivatives, substituted phenols, and malononitrile in ethanol under microwave irradiation (300 W, 5–6 min) yields oxazole derivatives via cyclocondensation .
- Suzuki coupling : Arylboronic acids can react with brominated oxazole intermediates (e.g., 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline) using tetrakistriphenylphosphine palladium(0) and sodium carbonate to form biphenyl-oxazole hybrids, followed by chlorination with thionyl chloride to introduce the chloromethyl group .
- Vilsmeier-Haack reaction : Used to prepare carbaldehyde intermediates, which are subsequently functionalized to oxazoles .
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR identify substituents (e.g., chloromethyl protons at δ ~4.5–5.0 ppm, aromatic protons from the 2-chlorophenyl group) .
- Mass spectrometry : High-resolution MS (exact mass: 207.057) confirms molecular weight and fragmentation patterns, such as loss of Cl or CHCl groups .
- HPLC : Purity analysis (≥95%) using C18 columns with acetonitrile/water gradients .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Light sensitivity : Store in amber vials to prevent photodegradation of the oxazole ring.
- Moisture sensitivity : The chloromethyl group is prone to hydrolysis; anhydrous conditions (e.g., molecular sieves) are recommended .
- Temperature : Stability tested at –20°C for long-term storage, with periodic NMR validation to detect decomposition .
Advanced Research Questions
Q. What strategies are employed for structural refinement using X-ray crystallography?
- Methodological Answer :
- Data collection : Single-crystal diffraction (Cu-Kα or Mo-Kα radiation) resolves bond lengths and angles (e.g., C–Cl bond ~1.73 Å, oxazole ring planarity) .
- Refinement with SHELXL : Constraints applied to anisotropic displacement parameters for heavy atoms (Cl). Hydrogen atoms are placed geometrically and refined isotropically. R-factor convergence (<0.05) ensures accuracy .
- Dihedral analysis : The angle between the oxazole ring and 2-chlorophenyl group (~79°) impacts steric and electronic properties .
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies : Reactivity with amines (e.g., benzylamine) in THF at 0–25°C shows second-order kinetics. Steric hindrance from the 4-methyl group slows substitution .
- Derivatization : Chloromethyl can be replaced with azide (NaN, DMF) or thiols (thiourea, ethanol reflux) to generate bioisosteres for pharmacological screening .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for SN2 mechanisms, validated by experimental yields .
Q. How can contradictory spectral data be resolved during characterization?
- Methodological Answer :
- Cross-validation : Compare IR (C=N stretch ~1650 cm), H NMR (oxazole CH at δ ~2.3 ppm), and MS data to confirm consistency .
- Decoupling experiments : NOESY or COSY NMR resolves overlapping signals from aromatic protons .
- Crystallographic confirmation : X-ray structure resolves ambiguities in regiochemistry (e.g., 4-methyl vs. 5-methyl substitution) .
Q. What are the methodological challenges in optimizing coupling reactions for oxazole derivatives?
- Methodological Answer :
- Catalyst selection : Pd(PPh) outperforms Pd(OAc) in Suzuki couplings due to better oxidative addition with brominated oxazoles .
- Solvent effects : DMF enhances solubility but may promote side reactions; toluene is preferred for sterically hindered substrates .
- Temperature control : Microwave-assisted synthesis reduces reaction times (5–10 min vs. 24 h conventional) and improves yields by ~20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
